1,10-Undecadiene

Descripción general

Descripción

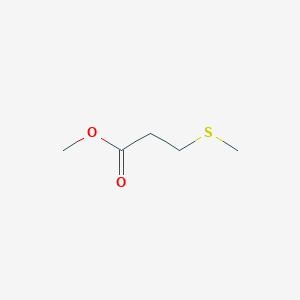

1,10-Undecadiene is a compound of interest in various synthetic and structural studies due to its unique molecular structure and properties. It serves as a building block in organic synthesis, contributing to the construction of complex molecular systems.

Synthesis Analysis

The synthesis of compounds related to 1,10-Undecadiene involves intricate procedures aimed at constructing complex molecular frameworks. For example, the synthesis of macrocycles exhibiting 2,4,8,10-tetraoxaspiro[5.5]undecane units demonstrates the complexity and creativity required in synthesizing related compounds (Balog et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 1-AZA-5-STANNA-5-methyltricyclo[3.3.3.01,5]undecane, reveals insights into the spatial arrangement and bond angles, which are critical for understanding the compound's reactivity and interactions (Jurkschat et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving 1,10-Undecadiene derivatives, such as the radical-mediated transannulation reactions in humulene, demonstrate the reactivity and potential transformations these compounds can undergo, leading to new structures with unique properties (Blake et al., 1997).

Physical Properties Analysis

The physical properties, such as crystalline structure and phase behavior, are crucial for understanding the applications and behavior of compounds related to 1,10-Undecadiene in different environments. The crystal and molecular structure analysis provides insights into these aspects (Sun et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application scope of 1,10-Undecadiene derivatives. Studies like the synthesis and properties of aggregating heterocyclic helicene offer a glimpse into the chemical behavior and potential applications of these compounds (Phillips et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis of Carbocycles : Rodríguez, Castedo, and Mascarenas (2000) demonstrated the use of 1,10-undecadiene in ring-closing metathesis to efficiently synthesize eight- or nine-membered carbocycles. These medium-sized rings are challenging to assemble using other procedures (Rodríguez, Castedo, & Mascarenas, 2000).

Identification in Essential Oils : Pietsch, König, and Joulain (2003) identified 1,10-undecadiene as a major constituent in the essential oil of Cistus monspeliensis, a common shrub in Mediterranean countries. They determined its absolute configuration using enantioselective gas chromatography (Pietsch, König, & Joulain, 2003).

Polymerization Research : Zhao et al. (2015) explored the acyclic diene metathesis polymerization of 6-hydroxy-1,10-undecadiene and 6-acetoxy-1,10-undecadiene. They achieved high-yield synthesis of high-molecular-weight polymers with low ruthenium contamination, demonstrating the potential of 1,10-undecadiene in polymer chemistry (Zhao et al., 2015).

Alarm-Defence System in Ants : Regnier and Wilson (1968) found that 1,10-undecadiene acts as an alarm pheromone in Acanthomyops claviger ants. Their study revealed that this compound has a behavioral threshold concentration in the range of 10^10 to 10^12 and plays a significant role in the ant's alarm-defense system (Regnier & Wilson, 1968).

Copper Recovery : Wojciechowska et al. (2017) designed new extraction agents, including 1-(3-pirydyl)undecan-1-one, for copper recovery. They found that 1,10-undecadiene derivatives can be efficient and selective in copper extraction from solutions obtained in the chloride leaching of copper sulfides (Wojciechowska et al., 2017).

Safety And Hazards

1,10-Undecadiene may be fatal if swallowed and enters airways . It is a flammable liquid and vapor . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Containers should be kept tightly closed . Use explosion-proof electrical, ventilating, and lighting equipment . Take precautionary measures against ignition by static discharge and spark . Protective gloves, eye protection, and face protection should be worn .

Propiedades

IUPAC Name |

undeca-1,10-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSLXTGMYNYCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

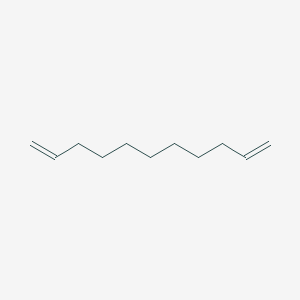

C=CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159990 | |

| Record name | 1,10-Undecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Undecadiene | |

CAS RN |

13688-67-0 | |

| Record name | 1,10-Undecadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Undecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Undecadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.